molecular formula C56H58Cl2O4P2Ru B3431999 Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride CAS No. 944451-30-3

Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride

Cat. No.: B3431999
CAS No.: 944451-30-3
M. Wt: 1029.0 g/mol
InChI Key: LLNJPFQWQJQPEH-UHFFFAOYSA-L
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Description

Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) Chloride is a chiral phosphine ligand used for enantioselective synthesis . It is also known as [RuCl(p-cymene)(®-xylbinap)]Cl . The molecular formula is C62H62Cl2P2Ru and the molecular weight is 1041.1g/mol .


Physical and Chemical Properties Analysis

This compound is an orange to brown powder . It is air sensitive and has a melting point greater than 100°C .

Scientific Research Applications

Catalytic Hydrogenation of Ketones

One of the remarkable applications of chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride and its analogs is in the catalytic hydrogenation of ketones. These ruthenium complexes, prepared with chiral diphosphine ligands, serve as active catalyst precursors. They enable the enantioselective reduction of aryl ketones under mild conditions, producing chiral alcohols with moderate to good yields and high enantioselectivities, up to 98% ee. This process highlights the potential for synthesizing enantiomerically pure compounds, which are valuable in pharmaceuticals and fine chemicals (Lorraine et al., 2020).

Electrocatalytic and Structural Studies

Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride is instrumental in synthesizing (arene)ruthenium(II) derivatives with various ligands. These compounds have been characterized for their spectral, electrochemical, and structural properties. They show high conductance values in water, indicating their potential in electrochemical applications. Additionally, solid-state X-ray structure analysis of these complexes provides insights into their coordination behavior and electron-donor characteristics, contributing to our understanding of transition metal complexes and their applications in catalysis and material science (Marchetti et al., 2009).

Development of Anionic Dinuclear Ruthenium Complexes

The preparation of anionic dinuclear ruthenium complexes using chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride has been reported. These complexes have shown high activity and enantioselectivity in the asymmetric hydrogenation of ketones. The practical one-pot synthesis approach of these complexes offers a versatile method for creating catalysts that are highly selective and efficient in hydrogenation reactions, paving the way for advancements in asymmetric synthesis (Mashima et al., 2000).

Synthesis of Molecular Rectangles

Another fascinating application is the self-assembly of chloro-bridged arene–ruthenium-based rectangles. This process involves the coordination of chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride with linear ditopic donors to form molecular rectangles. These structures exhibit large internal porosity and have been studied for their potential in sensing applications, demonstrating the versatility of ruthenium complexes in constructing supramolecular architectures for chemical sensing and molecular recognition (Shanmugaraju et al., 2014).

These studies underscore the broad spectrum of scientific research applications of chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride, from catalysis to material science and supramolecular chemistry. The compound's versatile chemistry makes it a valuable tool in the development of advanced materials and catalysts for various chemical transformations.

Mechanism of Action

Target of Action

The primary target of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleIt is known to be a chiral phosphine ligand used for enantioselective synthesis , suggesting that its targets are likely to be specific types of chemical reactions where chirality and selectivity are important.

Mode of Action

The compound interacts with its targets by acting as a catalyst in chemical reactions . It is known to effect the highly enantioselective hydrogenation of functionalized ketones .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is used to catalyze. In general, its use in enantioselective synthesis could result in the production of specific chiral molecules .

®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2.C10H14.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-8(2)10-6-4-9(3)5-7-10;;;/h9-24H,25-26H2,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNJPFQWQJQPEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H58Cl2O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-30-3
Record name [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Reactant of Route 2
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Reactant of Route 3
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Reactant of Route 4
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Reactant of Route 5
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Reactant of Route 6
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride

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